2,6-Dichloro-4-(pentafluoroethyl)pyridine
Description
2,6-Dichloro-4-(pentafluoroethyl)pyridine (CAS: 1816287-98-5) is a halogenated pyridine derivative with the molecular formula C₇H₂Cl₂F₅N and a molecular weight of 266.0 g/mol. Its structure features chlorine atoms at the 2- and 6-positions and a pentafluoroethyl (-C₂F₅) group at the 4-position of the pyridine ring. Key physicochemical properties include:
- Boiling point: 201.8 ± 40.0 °C (at 760 mmHg)
- Density: 1.6 ± 0.1 g/cm³
- Vapor pressure: 0.4 ± 0.4 mmHg at 25°C
- Storage: Requires storage at -4°C (short-term) or -20°C (long-term) .
The compound is used exclusively in scientific research, particularly as an intermediate in synthesizing bioactive molecules. Safety protocols emphasize avoiding skin contact, inhalation, or ingestion due to hazards (H303: harmful if swallowed; H313/H333: harmful via skin contact or inhalation) .
Properties
Molecular Formula |
C7H2Cl2F5N |
|---|---|
Molecular Weight |
265.99 g/mol |
IUPAC Name |
2,6-dichloro-4-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H2Cl2F5N/c8-4-1-3(2-5(9)15-4)6(10,11)7(12,13)14/h1-2H |
InChI Key |
ZLHWOLFCTCTYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(pentafluoroethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of 2,6-Dichloro-4-(pentafluoroethyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(pentafluoroethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used as oxidizing agents. The reactions are performed under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed. The reactions are conducted in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-4-(pentafluoroethyl)pyridine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as fluorinated polymers and liquid crystals.
Chemical Biology: The compound is used as a probe to study biological processes and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(pentafluoroethyl)pyridine involves its interaction with nucleophilic sites in biological molecules. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The pentafluoroethyl (-C₂F₅) and trifluoromethyl (-CF₃) groups enhance electrophilicity at the 4-position, facilitating nucleophilic substitution reactions. The pentafluoroethyl group increases molecular weight and steric bulk compared to trifluoromethyl .
- Aromatic vs. Aliphatic Substituents : Phenyl and chlorophenyl derivatives (e.g., 9a, 9b) exhibit lower polarity than fluorinated analogs, impacting solubility and reactivity in medicinal chemistry applications .
- Reactivity : The chloromethyl (-CH₂Cl) group in 2,6-Dichloro-4-(chloromethyl)pyridine is highly reactive, making it prone to alkylation or hydrolysis, whereas fluorinated groups (e.g., -CF₃, -C₂F₅) stabilize the pyridine ring against degradation .
Biological Activity
2,6-Dichloro-4-(pentafluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring both chlorine and pentafluoroethyl groups, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,6-Dichloro-4-(pentafluoroethyl)pyridine is C8HCl2F5N. Its structural characteristics include:
- Chlorine Substituents: Positioned at the 2 and 6 positions of the pyridine ring.
- Pentafluoroethyl Group: Attached at the 4-position, significantly influencing its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 2,6-Dichloro-4-(pentafluoroethyl)pyridine is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: It could act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular responses.
Anticancer Activity
Recent studies have explored the anticancer potential of 2,6-Dichloro-4-(pentafluoroethyl)pyridine. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |
| A549 (Lung Cancer) | 12.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |
These results indicate that 2,6-Dichloro-4-(pentafluoroethyl)pyridine may serve as a promising candidate for further development in cancer therapy.
Antimicrobial Activity
Another area of research has focused on the antimicrobial properties of this compound. Studies have shown that it possesses activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 32 µg/mL | Bacteriostatic |
| S. aureus | 16 µg/mL | Bactericidal |
| P. aeruginosa | 64 µg/mL | Bacteriostatic |
These findings suggest that the compound could be explored as a potential antimicrobial agent.
Case Studies
-
Study on Anticancer Properties:
A study published in Cancer Research examined the effects of 2,6-Dichloro-4-(pentafluoroethyl)pyridine on MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins . -
Antimicrobial Efficacy:
Research conducted on the antimicrobial effects highlighted its potency against resistant strains of S. aureus, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria . -
In Vivo Studies:
Preliminary in vivo studies indicated that administration of the compound resulted in reduced tumor growth in mouse models bearing human cancer xenografts, supporting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
